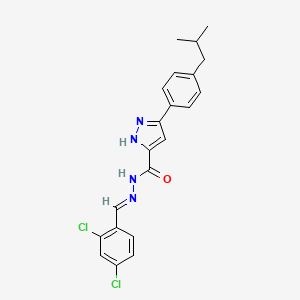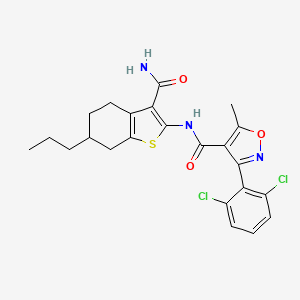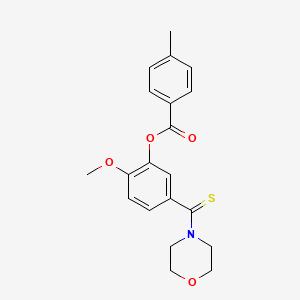![molecular formula C21H16F3NOS3 B11664683 4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11664683.png)
4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,8-三甲基-5-[4-(三氟甲基)苯甲酰基]-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-硫酮是一种具有独特化学结构和性质的复杂有机化合物。该化合物以其苯甲酰基上的三氟甲基和二硫杂环戊烯喹啉核心为特征。这些官能团的组合赋予该化合物独特的化学和物理性质,使其在各个科学领域引起了广泛关注。
准备方法
合成路线和反应条件
4,4,8-三甲基-5-[4-(三氟甲基)苯甲酰基]-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-硫酮的合成通常涉及多个步骤,从易得的原料开始。一种常见的方法是将4-(三氟甲基)苯甲酰氯与合适的二硫杂环戊烯喹啉衍生物在受控条件下反应。反应通常在碱(例如三乙胺)的存在下进行,以促进目标产物的形成。然后使用柱色谱等标准技术对反应混合物进行纯化,以获得纯净的化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用自动化反应器和连续流系统可以提高合成效率和产率。此外,优化反应条件,例如温度、压力和溶剂选择,可以进一步提高工艺的可扩展性。
化学反应分析
反应类型
4,4,8-三甲基-5-[4-(三氟甲基)苯甲酰基]-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-硫酮会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 三氟甲基可以与合适的亲核试剂发生亲核取代反应。
常见试剂和条件
氧化: 酸性介质中的过氧化氢。
还原: 甲醇中的硼氢化钠。
取代: 碱存在下,胺或硫醇等亲核试剂。
主要形成的产物
氧化: 形成亚砜或砜。
还原: 形成相应的醇或胺。
取代: 形成具有不同官能团的取代衍生物。
科学研究应用
4,4,8-三甲基-5-[4-(三氟甲基)苯甲酰基]-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-硫酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 探索作为开发新型治疗剂的先导化合物。
工业: 用于开发具有特定性能(例如高热稳定性和耐化学降解性)的先进材料。
作用机制
4,4,8-三甲基-5-[4-(三氟甲基)苯甲酰基]-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-硫酮的作用机制与其与特定分子靶标的相互作用有关。三氟甲基增强了该化合物的亲脂性,有利于其穿透生物膜。一旦进入细胞,该化合物可以与各种酶和受体相互作用,调节它们的活性。二硫杂环戊烯喹啉核心被认为在与金属离子和其他生物分子结合中起着至关重要的作用,从而影响细胞过程。
相似化合物的比较
类似化合物
- 4-(三氟甲基)苯甲酰氯
- 4-氟-3-(三氟甲基)苯甲酰氯
- 2-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶
独特性
与类似化合物相比,4,4,8-三甲基-5-[4-(三氟甲基)苯甲酰基]-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-硫酮由于其官能团的独特组合而脱颖而出。三氟甲基和二硫杂环戊烯喹啉核心的存在赋予其独特的化学反应性和生物活性,使其成为各种应用中宝贵的化合物。
属性
分子式 |
C21H16F3NOS3 |
|---|---|
分子量 |
451.6 g/mol |
IUPAC 名称 |
[4-(trifluoromethyl)phenyl]-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C21H16F3NOS3/c1-11-4-9-15-14(10-11)16-17(28-29-19(16)27)20(2,3)25(15)18(26)12-5-7-13(8-6-12)21(22,23)24/h4-10H,1-3H3 |
InChI 键 |
DOVRGENUQFOVKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664609.png)
![Methyl 2-{[(phenylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664616.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11664621.png)
![2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B11664631.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11664645.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11664659.png)


![3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide](/img/structure/B11664686.png)
![N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11664687.png)
![2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide](/img/structure/B11664689.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11664693.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B11664709.png)
